2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol

Medicinal Chemistry Drug Design ADME/Tox Profiling

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol (CAS 116040-98-3) is a fluorinated benzimidazole derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and a hydroxyethyl (-CH₂CH₂OH) substituent at the N1-position. This compound belongs to a class of heterocycles extensively investigated for their antiprotozoal, anticancer, and antimicrobial properties.

Molecular Formula C10H9F3N2O
Molecular Weight 230.19g/mol
CAS No. 116040-98-3
Cat. No. B495128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol
CAS116040-98-3
Molecular FormulaC10H9F3N2O
Molecular Weight230.19g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CCO)C(F)(F)F
InChIInChI=1S/C10H9F3N2O/c11-10(12,13)9-14-7-3-1-2-4-8(7)15(9)5-6-16/h1-4,16H,5-6H2
InChIKeyYJDGCKQTFGITHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol (CAS 116040-98-3): A Fluorinated Benzimidazole Building Block for Derivatization


2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol (CAS 116040-98-3) is a fluorinated benzimidazole derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and a hydroxyethyl (-CH₂CH₂OH) substituent at the N1-position. This compound belongs to a class of heterocycles extensively investigated for their antiprotozoal, anticancer, and antimicrobial properties [1]. Unlike the simpler 2-(trifluoromethyl)-1H-benzimidazole core (CAS 312-73-2), the N1-hydroxyethyl moiety introduces a functional handle for further chemical elaboration, making this compound primarily a versatile synthetic intermediate [2]. The compound has a molecular weight of 230.19 g/mol and is commercially available at purities of 95–98% .

Why N1-Hydroxyethyl-2-trifluoromethylbenzimidazole Cannot Be Simply Replaced by Analogous 2-Trifluoromethylbenzimidazole Derivatives in Synthesis


Benzimidazole derivatives with a 2-trifluoromethyl substituent exhibit broad biological activity, but their potency and selectivity are acutely sensitive to substitution at the N1 position [1]. The specific hydroxyethyl chain of CAS 116040-98-3 provides both a distinct physicochemical profile and a uniquely reactive site for forming ethers, esters, or oxidized acid intermediates. Unsubstituted 2-(trifluoromethyl)-1H-benzimidazole (CAS 312-73-2) is more lipophilic (LogP ≈ 2.4–2.7) and lacks the derivatizable alcohol group, making it a poor synthetic surrogate . Conversely, the N1-acetic acid analog (CAS 313241-14-4) offers a carboxylic acid handle for amide coupling but has a different reactivity profile. Using the wrong N1-substituted analog can derail a multi-step synthesis, alter key ADME/Tox parameters, and invalidate structure-activity relationship (SAR) conclusions built around the specific N1-hydroxyethyl architecture [1].

Quantified Differentiation of 2-[2-(Trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol: A Comparative Evidence Matrix


Lipophilicity Modulation: N1-Hydroxyethyl Significantly Reduces LogP Compared to Unsubstituted 2-Trifluoromethylbenzimidazole Core

The N1-hydroxyethyl group dramatically reduces the lipophilicity of the scaffold. The unsubstituted 2-(trifluoromethyl)-1H-benzimidazole core (CAS 312-73-2) has a reported calculated LogP of 2.4–2.67 . Computational data for the target compound from Alfa Chemistry indicates an XLogP3-AA value of 1.6 . A distinct experimental source reports a logP of -0.2 . Both calculated (1.6) and experimental (-0.2) values for the target compound are significantly lower than the core's LogP (~2.4–2.67).

Medicinal Chemistry Drug Design ADME/Tox Profiling

Validated Synthetic Intermediate for Antiprotozoal Candidates: N1-Hydroxyethyl Derivative as a Precursor to Potent Bioisosteres

The N1-hydroxyethyl derivative serves as a direct precursor to the 2-(trifluoromethyl)-1H-benzimidazole-1-acetic acid intermediate used in synthesizing lead compounds. A series of 5/6-substituted 2-(trifluoromethyl)-1H-benzimidazoles, derived from a similar synthetic logic starting with N1-functionalization, showed IC₅₀ values < 1 µM against Giardia intestinalis and Trichomonas vaginalis [1]. The most active compound, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole (Compound 4), was 14-fold more potent than albendazole against T. vaginalis, while Compound 1 (the unsubstituted 2-(trifluoromethyl)-1H-benzimidazole) showed higher activity than metronidazole against the same species [1]. The N1-hydroxyethyl compound's oxidation product was recently used as a key substrate for DCC/azide coupling to generate antimicrobial amino acid ester libraries [2].

Medicinal Chemistry Antiparasitic Drug Discovery Structure-Activity Relationship

Functional Group Versatility: The N1-Hydroxyethyl Enables Diverse Derivatization Pathways Unavailable to NH or N-Alkyl Analogs

The N1-hydroxyethyl chain offers multiple reactive transformation pathways including esterification, etherification, oxidation, and halogenation. This contrasts sharply with 2-(trifluoromethyl)-1H-benzimidazole (CAS 312-73-2), which has a reactive NH but limited points for side-chain diversity, and the N-methyl analog, which is a synthetic dead-end. The alcohol of CAS 116040-98-3 can be oxidized to the corresponding acetic acid derivative (CAS 313241-14-4), as utilized in recent library construction [1]. Alternatively, it can be alkylated to form hydroxybutyl or other ether-linked conjugates, as demonstrated with analogous substrates [2]. This chemical versatility makes the compound a superior starting material for parallel synthesis and fragment elaboration.

Synthetic Chemistry Combinatorial Chemistry Fragment-Based Drug Design

Physicochemical Property Tuning: Hydrogen Bond Donor/Acceptor Profile Distinguishes from Core and N-Acetic Acid Analogs

The hydrogen bond profile of CAS 116040-98-3 is uniquely balanced for drug design, possessing one hydrogen bond donor (the alcohol OH) and five hydrogen bond acceptors (two nitrogens in the benzimidazole, three fluorines in the CF₃ group). The unsubstituted core (CAS 312-73-2) also has one donor (the imidazole NH) but only four acceptors (two nitrogens plus CF₃ fluorines), resulting in lower topological polar surface area (TPSA) and higher membrane permeability . The N-acetic acid derivative (CAS 313241-14-4) has two donors (carboxylic acid OH) and seven acceptors, pushing its TPSA higher (approximately 55 Ų ). The target compound's intermediate TPSA (38 Ų ) and balanced H-bond profile position it favorably for both target engagement and bioavailability.

Computational Chemistry Drug-Likeness Property-Based Design

Optimal Procurement Scenarios for 2-[2-(Trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol


Antiprotozoal Lead Optimization Programs Targeting Giardia and Trichomonas

This compound is the ideal starting material for medicinal chemistry teams developing next-generation antiprotozoal agents. By oxidizing the N1-hydroxyethyl to the acetic acid, one can directly access the validated scaffold that yielded compounds with sub-micromolar IC₅₀ values against G. intestinalis and T. vaginalis, outperforming clinical standards such as metronidazole and albendazole [1]. Procurement of this specific intermediate avoids the multi-step synthesis of the N1-functionalized core from scratch and ensures consistency with published SAR literature [1].

Combinatorial Library Construction for Antimicrobial Drug Discovery

The primary alcohol is a handle for rapid diversification via esterification, etherification, or oxidation followed by amide coupling. Recent work has demonstrated the utility of the corresponding N1-acetic acid derivative in synthesizing 22 amino acid ester libraries with promising binding to E. coli (PDB 1KZN) and S. aureus (PDB 1JIJ) drug targets [2]. Starting from CAS 116040-98-3 rather than the less functionalized core enables a broader array of chemical reactions, significantly accelerating library production.

CNS or Oral Drug Candidate Optimization Requires Systematically Modulated Lipophilicity

Drug discovery programs targeting CNS or requiring specific oral absorption profiles often necessitate precise lipophilicity tuning. With an XLogP3-AA of 1.6 (or an experimental logP of -0.2 ), this compound provides a much lower and more drug-like starting point compared to the highly lipophilic core scaffold (LogP ~2.4–2.67 ). This allows medicinal chemists to build in potency-enhancing lipophilic substituents without exceeding the LogP threshold associated with poor solubility and high metabolic clearance, making it the preferred scaffold for CNS or oral drug optimization .

Fragment-Based Drug Discovery (FBDD) Requiring Functionalized 'Rule-of-Three' Compliant Fragments

FBDD campaigns require small, soluble fragments with reactive 'vectors' for fragment growing or linking. The target compound (MW 230.19, TPSA 38 Ų, HBD 1, HBA 5 ) falls well within the 'Rule of Three' guidelines for fragments, while its primary alcohol is a synthetically accessible vector for fragment elaboration. In contrast, the unsubstituted core (MW 186.1) lacks this tractable vector, and the N-acetic acid analog (MW 244.2) is heavier and more polar. This makes CAS 116040-98-3 the optimal choice for fragment library design.

Quote Request

Request a Quote for 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.